N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Description
N-Allyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen atom and a 3-(trifluoromethyl)phenyl group to the other. Its molecular formula is C₁₁H₁₁F₃N₂S, with a molecular weight of 260.28 g/mol . The compound is a white solid with a melting point of 94–94.5°C and a predicted density of 1.296 g/cm³ . It is synthesized via the reaction of allyl isothiocyanate with 3-(trifluoromethyl)aniline, a method typical for thiourea derivatives .
Structurally, the trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, enhancing binding interactions in biological systems . The compound’s thiourea core (N–C(=S)–N) allows for hydrogen bonding and coordination with metal ions, which is critical for its reactivity and applications .
Properties
IUPAC Name |
1-prop-2-enyl-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c1-2-6-15-10(17)16-9-5-3-4-8(7-9)11(12,13)14/h2-5,7H,1,6H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERKUUFIHDIPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401838 | |
| Record name | N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331-37-3 | |
| Record name | NSC104479 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of allyl isothiocyanate with 3-(trifluoromethyl)aniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-allyl-N’-[3-(trifluoromethyl)phenyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-allyl-N’-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-allyl-N’-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Physicochemical Properties
The table below compares N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea with structurally related compounds:
Key Observations :
- Trifluoromethyl vs. Chloro Substituents : The -CF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects compared to -Cl in N-allyl-N'-(4-chlorophenyl)thiourea . This likely contributes to its stronger inhibitory effects on Gram-positive bacteria .
- Allyl vs.
- Thermal Stability : The target compound’s melting point (94–94.5°C) is lower than 1-(2-chlorobenzoyl)-3-(2-CF₃-phenyl)thiourea (156–157°C), likely due to reduced crystallinity from the flexible allyl group .
Biological Activity
N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This compound is characterized by its unique trifluoromethyl group, which enhances its reactivity and potential interactions with biological targets.
- Molecular Formula : CHFNS
- Molecular Weight : 260.28 g/mol
- CAS Number : 331-37-3
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific enzymes or receptors. This interaction can lead to the inhibition of various biochemical pathways, including:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their activity and affecting metabolic processes.
- Antimicrobial Action : It has been shown to disrupt bacterial cell wall synthesis and inhibit protein production, leading to bacterial cell death.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 7.81 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | 0.39 µg/mL |
The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria, with a bactericidal effect observed at low concentrations . Its effectiveness against MRSA suggests potential for treating resistant infections.
Anticancer Properties
This compound has also been investigated for its anticancer effects. In vitro studies have demonstrated:
- Cell Viability Reduction : The compound significantly reduces the viability of cancer cell lines such as MCF-7 (breast cancer), with an IC value around 225 µM .
- Induction of Apoptosis : Treated cells showed signs of apoptosis and cell cycle arrest in the S phase, indicating that the compound may trigger programmed cell death mechanisms in cancerous cells .
Case Studies
- Study on Antimicrobial Activity :
-
Anticancer Research :
- A study focused on the effects of the compound on MCF-7 breast cancer cells revealed that it not only inhibited cell growth but also altered cellular morphology, suggesting a profound impact on cancer cell dynamics. The findings support further exploration into its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea?
The compound is typically synthesized via a one-step reaction between 3-(trifluoromethyl)aniline and allyl isothiocyanate in refluxing tetrahydrofuran (THF) for 1–2 hours, yielding 83–92% . Alternative methods include coupling allyl amine with 3-(trifluoromethyl)phenyl isothiocyanate under basic conditions (e.g., triethylamine) in dichloromethane, followed by purification via recrystallization or chromatography .
Key Variables Affecting Yield :
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes reactivity of intermediates |
| Temperature | Reflux (~66°C) | Prevents side reactions |
| Purification | Recrystallization | Ensures >95% purity |
Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative?
- IR Spectroscopy : Confirms thiourea C=S stretch (1150–1250 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies allyl protons (δ 5.1–5.9 ppm, multiplet) and trifluoromethylphenyl aromatic signals (δ 7.3–7.8 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 261.08) .
Q. What preliminary biological activities have been reported?
Thiourea derivatives with trifluoromethyl groups exhibit gibberellin-like activity in Arabidopsis thaliana hypocotyl elongation assays (0.1 μM dose) and moderate antibacterial effects against Gram-positive strains (MIC: 8–32 µg/mL) .
Advanced Research Questions
Q. How can structural modifications enhance biological activity?
- Alkyl Chain Extension : Increasing the allyl chain length improves hydrophobic interactions with enzyme active sites, as seen in compound S8 (1-(3-bromophenethyl)-substituted analog), which outperformed GA3 in promoting rice germination .
- Electron-Withdrawing Substituents : Introducing halogens (e.g., Br, Cl) on the phenyl ring enhances bioactivity by modulating electronic density .
Q. What crystallographic methods resolve molecular conformation and intermolecular interactions?
Single-crystal XRD using SHELX software reveals:
- Intramolecular N-H⋯O/S Hydrogen Bonds : Stabilize the thione tautomer .
- Intermolecular Packing : Centrosymmetric dimers via N-H⋯S bonds, critical for crystal stability .
- Disorder Refinement : For trifluoromethyl groups, isotropic refinement with split occupancy (e.g., 52:48 ratio) ensures accurate thermal parameters .
Q. How do computational studies (e.g., DFT) predict electronic properties?
DFT calculations at B3LYP/6-311++G(d,p) level provide:
- HOMO-LUMO Gaps : ~4.5 eV, indicating moderate reactivity .
- Electrostatic Potential Maps : Highlight nucleophilic regions (thiourea sulfur) and electrophilic zones (trifluoromethyl group) .
- Molecular Docking : Predicts binding affinities to gibberellin receptors (e.g., GID1) with ∆G ≈ −8.2 kcal/mol .
Q. How to address contradictions in reported biological data?
- Assay Variability : Compare in vitro (e.g., agar diffusion) vs. in planta (e.g., hypocotyl elongation) results, as solubility differences may skew activity .
- Substituent Effects : Meta- vs. para-trifluoromethyl positioning alters steric hindrance in enzyme binding pockets .
Methodological Considerations
Q. What purification strategies ensure high-purity product?
- Recrystallization : Use chloroform/hexane (1:3) for >90% recovery .
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent .
Q. How to optimize reaction conditions for scale-up?
- Continuous Flow Synthesis : Reduces reaction time to 30 minutes with THF at 70°C .
- Catalytic Bases : DBU (1,8-diazabicycloundec-7-ene) enhances coupling efficiency by deprotonating intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
